



Application Notes and Protocols for Functionalizing Gold Nanoparticles with Thiol-PEG6-alcohol

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Compound of Interest		
Compound Name:	Thiol-PEG6-alcohol	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Gold nanoparticles (AuNPs) are widely utilized in biomedical research and drug delivery due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface modification. Functionalization of AuNPs with polyethylene glycol (PEG) chains, a process known as PEGylation, is a common strategy to enhance their stability in biological media, reduce non-specific protein adsorption, and prolong circulation time in vivo.[1][2] This document provides a detailed protocol for the functionalization of citrate-stabilized gold nanoparticles with **Thiol-PEG6-alcohol**. The thiol group at one end of the PEG linker forms a strong covalent bond with the gold surface, while the terminal alcohol group provides a versatile handle for further conjugation with therapeutic agents, targeting ligands, or imaging probes.[3][4]

This protocol outlines the synthesis of citrate-stabilized AuNPs, the subsequent ligand exchange reaction with **Thiol-PEG6-alcohol**, and the characterization of the resulting functionalized nanoparticles.

Data Presentation



The following table summarizes typical quantitative data for gold nanoparticles before and after functionalization with **Thiol-PEG6-alcohol**.

Parameter	Citrate-Stabilized AuNPs	Thiol-PEG6-alcohol Functionalized AuNPs	Characterization Technique
Core Diameter	~20 nm	~20 nm	Transmission Electron Microscopy (TEM)
Hydrodynamic Diameter	20-30 nm	30-40 nm	Dynamic Light Scattering (DLS)[5]
Surface Plasmon Resonance (λmax)	518-522 nm	522-528 nm	UV-Vis Spectroscopy[6][7]
Zeta Potential	-30 to -50 mV	-5 to -15 mV	Dynamic Light Scattering (DLS)
Molar Ratio (Thiol- PEG/AuNP)	N/A	50 - 2000	N/A[8]
PEG Coverage (ligands/nm²)	N/A	0.2 - 2.0	Calculated[1]

Experimental Protocols Synthesis of Citrate-Stabilized Gold Nanoparticles (~20 nm)

This protocol is adapted from the well-established Turkevich method.[9][10]

Materials:

- Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)
- Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
- Deionized (DI) water (18.2 MΩ·cm)



Procedure:

- Prepare a 1 mM solution of HAuCl₄ in DI water.
- Prepare a 38.8 mM solution of sodium citrate in DI water.
- In a clean round-bottom flask equipped with a condenser and a stir bar, bring 50 mL of the 1 mM HAuCl₄ solution to a vigorous boil with constant stirring.
- Rapidly inject 5 mL of the 38.8 mM sodium citrate solution into the boiling HAuCl₄ solution.
- The solution color will change from pale yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs.[2]
- Continue boiling and stirring for an additional 15 minutes.
- Allow the solution to cool to room temperature.
- Store the citrate-stabilized AuNP solution at 4°C.

Functionalization with Thiol-PEG6-alcohol

This protocol describes the surface modification of the citrate-stabilized AuNPs via ligand exchange.[3][11]

Materials:

- Citrate-stabilized AuNP solution (from Protocol 1)
- Thiol-PEG6-alcohol
- Ethanol or DI water

Procedure:

- Prepare a 1 mM solution of **Thiol-PEG6-alcohol** in ethanol or DI water.
- To 10 mL of the citrate-stabilized AuNP solution, add the **Thiol-PEG6-alcohol** solution dropwise while stirring to achieve the desired molar ratio (e.g., 1000-fold molar excess of



PEG to AuNPs).[8]

 Allow the mixture to stir at room temperature for at least 12-24 hours to ensure complete ligand exchange.[12]

Purification of Functionalized Gold Nanoparticles

Purification is crucial to remove excess **Thiol-PEG6-alcohol** and displaced citrate ions. Centrifugation is a common and effective method.[3][9][11]

Procedure:

- Transfer the reaction mixture from Protocol 2 to centrifuge tubes.
- Centrifuge the solution at a speed sufficient to pellet the functionalized AuNPs (e.g., 14,000-18,000 x g for 20-30 minutes). The optimal speed and time will depend on the nanoparticle size.[8][13]
- Carefully remove the supernatant.
- Resuspend the nanoparticle pellet in fresh DI water or a buffer of choice.
- Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.[8][12]
- After the final wash, resuspend the purified Thiol-PEG6-alcohol functionalized AuNPs in the desired solvent for storage at 4°C.

Characterization of Functionalized Gold Nanoparticles

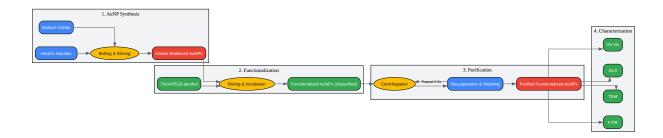
- a. UV-Vis Spectroscopy:
- Purpose: To confirm the presence and stability of AuNPs and to observe the shift in the surface plasmon resonance (SPR) peak upon functionalization.
- Procedure: Acquire the UV-Vis absorption spectrum of the AuNP solutions (before and after functionalization) from 400 nm to 700 nm. A red-shift in the λmax is indicative of a change in the local refractive index around the nanoparticles, confirming surface modification.[6]



- b. Dynamic Light Scattering (DLS):
- Purpose: To measure the hydrodynamic diameter and zeta potential of the nanoparticles.
- Procedure: Disperse the AuNP samples in an appropriate solvent and measure the particle size distribution and surface charge. An increase in the hydrodynamic diameter after functionalization confirms the presence of the PEG layer.[5] A change in zeta potential from highly negative (for citrate-stabilized AuNPs) to less negative indicates the displacement of citrate ions.
- c. Transmission Electron Microscopy (TEM):
- Purpose: To visualize the size, shape, and monodispersity of the AuNP core.
- Procedure: Deposit a drop of the AuNP solution onto a TEM grid and allow it to dry. Image
 the nanoparticles to determine the core diameter. The PEG layer is typically not visible under
 standard TEM.
- d. Fourier-Transform Infrared Spectroscopy (FTIR):
- Purpose: To confirm the presence of the PEG molecules on the nanoparticle surface.
- Procedure: Acquire FTIR spectra of the purified functionalized AuNPs. Look for characteristic peaks of PEG, such as the C-O-C ether stretching vibrations.[2]

Visualizations

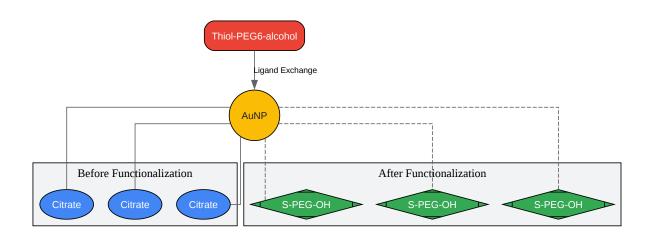




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Caption: Workflow for the synthesis, functionalization, purification, and characterization of AuNPs.





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